molecular formula C12H14FNO2S B14020635 (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone

Cat. No.: B14020635
M. Wt: 255.31 g/mol
InChI Key: XPGYZKUGWKNROK-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14FNO2S and a molecular weight of 255.31 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a thiomorpholine ring attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 4-fluoro-2-methoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the thiomorpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14FNO2S

Molecular Weight

255.31 g/mol

IUPAC Name

(4-fluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNO2S/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

XPGYZKUGWKNROK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)N2CCSCC2

Origin of Product

United States

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